5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyridazine ring.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide groups.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, making it a versatile functional group in drug design.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group and are widely used as antibiotics.
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxamide are structurally similar and have applications in medicinal chemistry and materials science.
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxamide and pyridazine-3-sulfonamide are similar in structure and are explored for their biological activities.
Uniqueness
What sets 5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide apart is the combination of the thiophene, sulfonamide, and pyridazine rings, along with the fluorophenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-2-15-7-10-18(26-15)27(23,24)20-11-12-25-17-9-8-16(21-22-17)13-3-5-14(19)6-4-13/h3-10,20H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWORDLGUAOTADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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